molecular formula C19H20N2 B14377807 2-Benzyl-6-methyl-2,3,4,5-tetrahydro-1H-pyrido[4,3-b]indole CAS No. 88488-89-5

2-Benzyl-6-methyl-2,3,4,5-tetrahydro-1H-pyrido[4,3-b]indole

Cat. No.: B14377807
CAS No.: 88488-89-5
M. Wt: 276.4 g/mol
InChI Key: CJDVVDYOGOMENY-UHFFFAOYSA-N
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Description

2-Benzyl-6-methyl-2,3,4,5-tetrahydro-1H-pyrido[4,3-b]indole is a heterocyclic compound that belongs to the class of indole derivatives. Indoles are significant in natural products and drugs due to their biological activity and role in cell biology .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Benzyl-6-methyl-2,3,4,5-tetrahydro-1H-pyrido[4,3-b]indole can be achieved through several methods. One common approach involves the Fischer indole synthesis, where an optically active cyclohexanone and phenylhydrazine hydrochloride are reacted using methanesulfonic acid under reflux in methanol . This method yields the tricyclic indole in good yield (84%) and involves multiple steps to achieve the final product .

Industrial Production Methods

Industrial production methods for this compound are not extensively documented. the principles of large-scale organic synthesis, such as optimizing reaction conditions, using cost-effective reagents, and ensuring high yield and purity, would apply.

Chemical Reactions Analysis

Types of Reactions

2-Benzyl-6-methyl-2,3,4,5-tetrahydro-1H-pyrido[4,3-b]indole undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various catalysts to facilitate substitution reactions .

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield hydroxylated or carbonylated derivatives, while substitution can introduce various functional groups onto the indole ring .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-Benzyl-6-methyl-2,3,4,5-tetrahydro-1H-pyrido[4,3-b]indole is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Its benzyl and methyl groups contribute to its structural complexity and potential for diverse applications .

Properties

IUPAC Name

2-benzyl-6-methyl-1,3,4,5-tetrahydropyrido[4,3-b]indole
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H20N2/c1-14-6-5-9-16-17-13-21(11-10-18(17)20-19(14)16)12-15-7-3-2-4-8-15/h2-9,20H,10-13H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CJDVVDYOGOMENY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C2C(=CC=C1)C3=C(N2)CCN(C3)CC4=CC=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H20N2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70528983
Record name 2-Benzyl-6-methyl-2,3,4,5-tetrahydro-1H-pyrido[4,3-b]indole
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70528983
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

276.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

88488-89-5
Record name 2-Benzyl-6-methyl-2,3,4,5-tetrahydro-1H-pyrido[4,3-b]indole
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70528983
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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